N-(2,6-dimethylphenyl)-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide
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Overview
Description
N-(2,6-dimethylphenyl)-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a complex structure with a chromen-4-one moiety linked to a benzamide framework. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide typically involves multiple steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized via the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Methoxylation: The chromen-4-one core is then methoxylated using methanol and a suitable base.
Coupling Reaction: The methoxylated chromen-4-one is coupled with 4-aminobenzoyl chloride in the presence of a base to form the intermediate.
Final Coupling: The intermediate is then reacted with 2,6-dimethylaniline under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for the Pechmann condensation and employing automated systems for the coupling reactions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-4-one moiety, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed under controlled conditions.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated products depending on the reagents used.
Scientific Research Applications
N-(2,6-dimethylphenyl)-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: The compound can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Pathways Involved: It may affect pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
N-(2,6-dimethylphenyl)-4-hydroxybenzamide: Similar structure but lacks the chromen-4-one moiety.
4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoic acid: Similar chromen-4-one structure but with a carboxylic acid group instead of the benzamide.
Uniqueness: N-(2,6-dimethylphenyl)-4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamide is unique due to its combined structural features of a chromen-4-one and a benzamide, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-4-(7-methoxy-4-oxochromen-3-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-15-5-4-6-16(2)23(15)26-25(28)17-7-9-18(10-8-17)31-22-14-30-21-13-19(29-3)11-12-20(21)24(22)27/h4-14H,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOOEVFKMWUPIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)OC3=COC4=C(C3=O)C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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